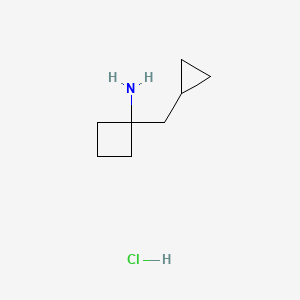
1-(Cyclopropylmethyl)cyclobutan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylmethyl)cyclobutan-1-amine hydrochloride is a chemical compound with the IUPAC name 1-(cyclopropylmethyl)cyclobutan-1-amine hydrochloride . It has a molecular weight of 161.67 and its InChI code is 1S/C8H15N.ClH/c9-8(4-1-5-8)6-7-2-3-7;/h7H,1-6,9H2;1H . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 1-(Cyclopropylmethyl)cyclobutan-1-amine hydrochloride is 1S/C8H15N.ClH/c9-8(4-1-5-8)6-7-2-3-7;/h7H,1-6,9H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
1-(Cyclopropylmethyl)cyclobutan-1-amine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 161.67 .Wissenschaftliche Forschungsanwendungen
Intramolecular Amination and Synthesis of Amino Alcohols
Skvorcova et al. (2017) discuss the formation of 1-amino-1-hydroxymethylcyclobutane derivatives through the intramolecular amination of cyclopropylmethyl cation intermediates. This process showcases the compound's utility in synthesizing cyclobutane-based amino alcohols, highlighting its potential in constructing complex organic molecules with high diastereoselectivity. The study emphasizes the role of solvent and ionization conditions in controlling product distribution, illustrating the compound's versatility in organic synthesis (Skvorcova, Grigorjeva, & Jirgensons, 2017).
Enantioselective Synthesis of Polysubstituted Aminocyclobutanes
Feng et al. (2019) describe a diastereo- and enantioselective CuH-catalyzed hydroamination process that efficiently synthesizes polysubstituted aminocyclobutanes and aminocyclopropanes. This method stands out for its ability to generate compounds with multiple substituents and stereocenters, crucial in the development of biologically active molecules. The research presents a significant advancement in the selective synthesis of cyclobutane and cyclopropane derivatives, underscoring the compound's applicability in medicinal chemistry (Feng, Hao, Liu, & Buchwald, 2019).
Asymmetric Ring-Opening Reactions
Wang and Tang (2016) explore the asymmetric ring-opening reactions of donor-acceptor (DA) cyclopropanes and cyclobutanes, demonstrating the compound's role in accessing optically active γ- and δ-functionalized carbon skeletons. This methodology facilitates the kinetic resolution of racemic DA cyclopropanes, offering a pathway to synthesize chiral molecules with high enantioselectivity. The study reveals the compound's potential in creating diverse chiral skeletons, crucial for organic synthesis and pharmaceutical applications (Wang & Tang, 2016).
Synthesis of Protected Aminocyclobutanones
Mohammad et al. (2020) report on the synthesis of a protected 2-aminocyclobutanone derivative, demonstrating the compound's utility as a modular synthon for developing cyclobutanone-containing lead inhibitors of hydrolase enzymes. This research highlights the compound's importance in medicinal chemistry, offering a strategic approach to accessing cyclobutanone derivatives for enzyme inhibition studies. The ability to transform the protected aminocyclobutanone into various functionalized derivatives showcases the compound's versatility in drug discovery (Mohammad, Reidl, Zeller, & Becker, 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-8(4-1-5-8)6-7-2-3-7;/h7H,1-6,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQLAQZDHHVOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2411257-71-9 |
Source


|
| Record name | 1-(cyclopropylmethyl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

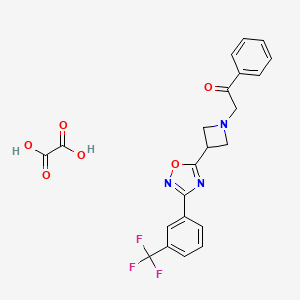
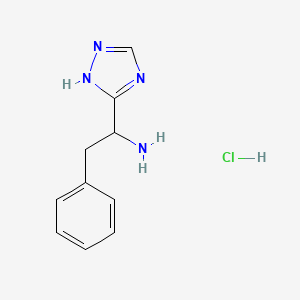
![Methyl 2,4-dioxo-3-[6-oxo-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2806207.png)
![N-isopropyl-2-[7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2806209.png)
![4-[5-(2-thienyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)benzyl]piperidine](/img/structure/B2806210.png)
![[1,2,4]Triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B2806211.png)
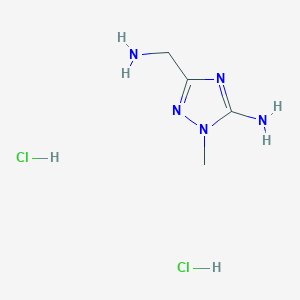
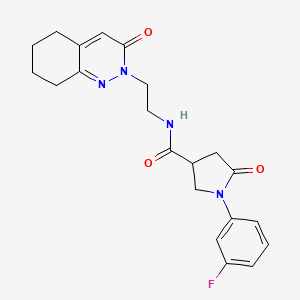
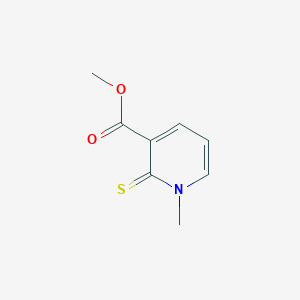

![2-Chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-N-(2-hydroxy-2-methylpropyl)acetamide](/img/structure/B2806220.png)
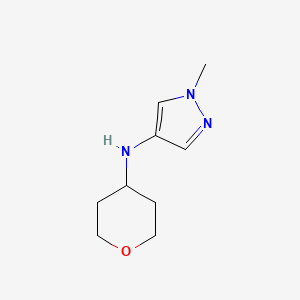
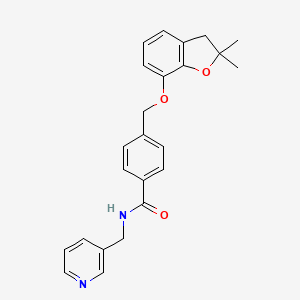
![N-(5-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B2806225.png)